molecular formula C7H12N2 B12938254 1,2,4-Trimethyl-1H-pyrrol-3-amine

1,2,4-Trimethyl-1H-pyrrol-3-amine

Cat. No.: B12938254
M. Wt: 124.18 g/mol
InChI Key: SNCHQIHNFZZGLJ-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-1H-pyrrol-3-amine is a substituted pyrrole derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery. The pyrrole ring is a fundamental scaffold in biochemistry and is found in a vast number of natural products and pharmaceuticals . This specific amine-functionalized derivative is designed for the synthesis of novel compounds, particularly in the development of potential anticancer agents . Research indicates that pyrrole-based hybrids, such as hydrazones, demonstrate significant biological activity, including selective antiproliferative effects against human melanoma cells and the ability to induce apoptosis and cell cycle arrest . As a key synthetic intermediate, this compound can be utilized in various synthetic methodologies, including multicomponent reactions, to create structurally diverse libraries of nitrogen-containing heterocyclic compounds for high-throughput screening . Its structure makes it a prime candidate for exploring structure-activity relationships (SAR) in the search for new therapeutic agents. This product is intended for research purposes as a chemical precursor and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1,2,4-trimethylpyrrol-3-amine

InChI

InChI=1S/C7H12N2/c1-5-4-9(3)6(2)7(5)8/h4H,8H2,1-3H3

InChI Key

SNCHQIHNFZZGLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1N)C)C

Origin of Product

United States

Preparation Methods

Classical Paal–Knorr Pyrrole Synthesis Adaptations

The Paal–Knorr synthesis is a well-established method for constructing pyrrole rings by cyclization of 1,4-dicarbonyl compounds with primary amines. For 1,2,4-trimethyl-1H-pyrrol-3-amine, this approach can be adapted by using appropriately substituted 1,4-dicarbonyl precursors and methyl-substituted amines or by introducing methyl groups via substituted starting materials.

  • Stepwise Process:

    • Conversion of a 1,4-dicarbonyl compound bearing methyl substituents at the 2 and 4 positions into a pyrrole ring by reaction with ammonia or a primary amine to introduce the amino group at position 3.
    • The ring closure is typically acid- or base-catalyzed and can be performed under mild conditions.
  • Key Features:

    • The methyl groups at positions 1, 2, and 4 are introduced via the dicarbonyl precursor or by methylation of the pyrrole ring post-cyclization.
    • The amino group at position 3 is introduced by using ammonia or an amine in the cyclization step.
  • Research Findings:

    • Studies have shown that the ring closure step is water-dependent and can be efficiently performed in aqueous or mixed solvent systems, enhancing yield and selectivity.
    • The Paal–Knorr method remains a practical route for synthesizing substituted pyrroles including 1,2,4-trimethyl derivatives, with modifications to accommodate the amino substitution.

Domino and Metal-Free Synthetic Methodologies

Recent advances have introduced metal-free domino reactions for the synthesis of 2-aminopyrroles, which can be adapted for this compound synthesis.

  • Method Overview:

    • Alkynyl vinyl hydrazides undergo a domino transformation involving a 3,4-diaza Cope rearrangement followed by 5-exo-dig N-cyclization to form 2-aminopyrroles.
    • This method allows selective formation of aminopyrroles with controlled N-protection patterns, which can be deprotected to yield the free amine.
  • Advantages:

    • Metal-free conditions reduce contamination and simplify purification.
    • The reaction tolerates various substituents, including methyl groups, enabling the synthesis of trimethyl-substituted pyrroles.
    • High yields (up to 82%) have been reported under optimized reflux conditions in xylenes.
  • Research Data:

    • The domino process was shown to selectively yield monoprotected 2-aminopyrroles, which can be further manipulated to obtain the target compound.
    • Reaction times and temperatures critically influence product distribution and yield.

Transition-Metal Catalyzed Approaches

Transition-metal catalysis offers routes to functionalized pyrroles, including amino-substituted derivatives, through coupling and cyclization reactions.

  • Zirconium-Catalyzed Synthesis:

    • A Zr-catalyzed method synthesizes tetrasubstituted pyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds.
    • Although focused on diacylpyrroles, the methodology demonstrates the potential for introducing amino groups and methyl substituents via tailored substrates.
    • The reaction proceeds with good yields (up to 88%) and tolerates diverse functional groups, suggesting adaptability for this compound synthesis.
  • Rhodium and Ruthenium Catalysis:

    • Other transition-metal catalyzed methods enable selective amination and alkylation of pyrrole rings.
    • These methods provide high regioselectivity and functional group tolerance, useful for installing methyl and amino groups at specific positions.

Nucleophile-Induced Rearrangement and Cyclization

  • Pyrrolooxadiazine Rearrangement:
    • Nucleophile-induced rearrangement of pyrrolooxadiazines followed by regioselective intramolecular cyclization can yield substituted pyrroles with amino functionalities.
    • This approach involves chlorination and amination steps on pyrrole precursors, followed by cyclization under mild conditions.
    • The method is practical and yields pyrrole derivatives with high regioselectivity, potentially applicable to this compound synthesis.

Amidrazone-Based Synthesis

  • Amidrazones react with substituted maleic anhydrides to form pyrrole derivatives.
  • This method involves prolonged reaction times or heating in solvents like toluene or chloroform.
  • The resulting pyrrole-2,5-dione derivatives can be further transformed to amino-substituted pyrroles.
  • Characterization by NMR confirms substitution patterns, supporting the method’s utility for preparing methylated aminopyrroles.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Yield/Notes References
Paal–Knorr Synthesis 1,4-dicarbonyl compounds + ammonia/amine Classical, straightforward Moderate to high, water-dependent
Metal-Free Domino Reaction Alkynyl vinyl hydrazides, reflux in xylenes High selectivity, metal-free Up to 82% yield
Zr-Catalyzed Cyclization N-acyl α-aminoaldehydes + 1,3-dicarbonyls + Zr catalyst Broad substrate scope, high yield Up to 88% yield
Nucleophile-Induced Rearrangement Pyrrolooxadiazines, chlorination, amination Mild conditions, regioselective Good yields, practical
Amidrazone Reaction Amidrazones + substituted maleic anhydrides Versatile, well-characterized products Moderate yields, requires long reaction times

Detailed Research Findings and Notes

  • The Paal–Knorr method remains a foundational approach but requires careful selection of starting materials to ensure methyl substitution at the 1, 2, and 4 positions and amino substitution at position 3.
  • Metal-free domino reactions offer a modern, efficient alternative with fewer purification challenges and high regioselectivity.
  • Transition-metal catalysis, especially with zirconium, rhodium, or ruthenium, provides powerful tools for constructing complex substituted pyrroles, though often requiring more specialized catalysts and conditions.
  • Nucleophile-induced rearrangement methods provide mild and regioselective routes to amino-substituted pyrroles, useful for sensitive functional groups.
  • Amidrazone-based syntheses, while less direct, allow access to diverse pyrrole derivatives with potential for further functionalization.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

Chemical Synthesis

1,2,4-Trimethyl-1H-pyrrol-3-amine serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows for various modifications that can enhance biological activity or alter chemical properties.

Key Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic Substitution Reacts with electrophiles to form substituted derivatives.
Cyclization Reactions Forms cyclic compounds that exhibit diverse biological activities.
Coupling Reactions Participates in cross-coupling reactions to synthesize aryl-substituted derivatives.

Biological Applications

The biological significance of this compound is notable in pharmacology and biochemistry. Its derivatives have been investigated for various therapeutic effects.

Antihyperglycemic Activity

Research indicates that pyrrole derivatives exhibit antihyperglycemic properties, making them potential candidates for diabetes treatment. In a study involving several pyrrole derivatives, including those based on this compound, significant reductions in blood glucose levels were observed in animal models .

Apoptosis Induction

Compounds derived from this compound have been studied for their ability to induce apoptosis in cancer cells. For instance, a specific derivative demonstrated the capability to release cytochrome C from mitochondria, triggering apoptotic pathways in cancer cell lines . This mechanism positions these compounds as potential anticancer agents.

Case Study 1: Synthesis of Anticancer Agents

In a study focused on developing small-molecule inhibitors of Bcl-2 and Bcl-xL proteins, derivatives of this compound were synthesized and evaluated for their efficacy. The results showed that these compounds could effectively induce apoptosis in cancer cells at low concentrations while maintaining a favorable toxicity profile in vivo .

Case Study 2: Antihyperglycemic Evaluation

A series of experiments were conducted to assess the antihyperglycemic effects of pyrrole derivatives synthesized from this compound. The findings revealed that certain modifications enhanced the compounds' ability to lower blood glucose levels significantly compared to standard treatments .

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-1H-pyrrol-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound can also participate in redox reactions, affecting cellular pathways. Specific molecular targets and pathways depend on the context of its use, such as its role in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 41: 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

This compound, reported in a 2021 medicinal chemistry study, shares a pyrrole core with 1,2,4-Trimethyl-1H-pyrrol-3-amine but features additional functional groups:

  • Substituents : A carboxamide group at position 2, a trifluoromethyl-pyridinyl moiety at position 4, and an imidazole-containing side chain.
  • Biological Activity : Designed as a protease inhibitor or receptor antagonist, with demonstrated efficacy in preclinical models (specific targets redacted due to proprietary constraints) .
  • Physicochemical Properties : Higher molecular weight (392.2 g/mol) and reduced solubility compared to this compound due to the hydrophobic trifluoromethyl group and extended side chain .
Table 1: Key Comparisons
Property This compound Compound 41
Molecular Formula C₇H₁₂N₂ C₂₀H₂₂F₃N₅O
Molecular Weight (g/mol) 124.18 (calculated) 392.2
Key Functional Groups 3 methyl, 1 amine Carboxamide, trifluoromethyl, imidazole
Lipophilicity (LogP) ~1.5 (estimated) ~3.8 (experimental)
Synthetic Complexity Low High (multi-step synthesis)

2,4-Dimethyl-1H-pyrrol-3-amine

  • Structural Difference : Lacks the 1-methyl group.
  • Impact : Reduced steric hindrance may improve binding to flat aromatic systems (e.g., enzyme active sites). Lower logP (~1.0) suggests better aqueous solubility.

1,3,5-Trimethyl-1H-pyrrol-2-amine

  • Structural Difference : Methyl groups at positions 1, 3, and 4.

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